4-Bromo-3-(trifluoromethyl)benzoyl chloride

Description

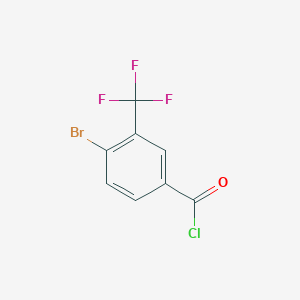

4-Bromo-3-(trifluoromethyl)benzoyl chloride is a halogenated aromatic acyl chloride with the molecular formula C₈H₃BrClF₃O. It features a benzoyl chloride backbone substituted with a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where its electron-withdrawing substituents (Br and CF₃) enhance electrophilic reactivity for acylation reactions .

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHDYUSXHFGSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the benzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction: It can be reduced to 4-bromo-3-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Organic Synthesis

4-Bromo-3-(trifluoromethyl)benzoyl chloride serves as a crucial building block for synthesizing complex organic molecules. It is utilized in various organic transformations, including:

- Coupling Reactions : The compound can participate in Suzuki-type coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Functionalization of Aromatic Compounds : Its electrophilic nature allows for the introduction of various functional groups into aromatic systems, enhancing the complexity and functionality of synthesized compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential pharmacological properties:

- Drug Development : It acts as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The trifluoromethyl group enhances metabolic stability and bioavailability, making derivatives of this compound promising candidates for drug discovery.

- Biological Activity : Research indicates that derivatives can exhibit significant biological activities, including anticancer effects and enzyme inhibition. For example, compounds derived from similar structures have shown to inhibit cancer cell proliferation across various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

Material Science

The compound finds applications in material science due to its unique properties:

- Development of New Materials : It is used to create polymers and coatings with specific desired characteristics. The incorporation of trifluoromethyl groups often results in materials with enhanced chemical resistance and thermal stability.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of compounds synthesized from this compound. Using MTT assays, researchers found that certain derivatives significantly inhibited the proliferation of A549 lung cancer cells, demonstrating the potential for developing new anticancer agents from this compound.

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibitory effects of related compounds on metalloproteases involved in cancer progression. The study concluded that modifications based on this compound could lead to effective inhibitors for therapeutic applications in oncology and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-bromo-3-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Structural Analogs: Benzoyl Chlorides

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₃Cl₂F₃O

- CAS : 886496-83-9

- Key Features: Substituted with Cl (3-position) and CF₃ (5-position). Limited hazard data are available, but its structural similarity suggests comparable reactivity to the target compound as an acylating agent .

4-(Trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₄ClF₃O

- CAS : 329-15-7

- Physical Properties : Density = 1.404 g/cm³, boiling point = 78–79°C at 16 mmHg .

- Comparison : The absence of a bromine substituent reduces steric hindrance and may increase volatility compared to the target compound.

4-Bromobenzoyl Chloride

- Molecular Formula : C₇H₄BrClO

- CAS : 586-75-4

- Safety Data : Requires immediate medical attention upon skin contact or inhalation, indicating high reactivity and corrosivity . Unlike the target compound, it lacks the CF₃ group, which reduces electron withdrawal and alters reactivity in nucleophilic substitutions.

3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₂BrCl₂F₃O

- Molar Mass : 321.91 g/mol

Functional Group Analogs: Sulfonyl Chlorides

4-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

- Molecular Formula : C₇H₃BrClF₃O₂S

- CAS: Not explicitly listed (see synonyms in ).

- Comparison : The sulfonyl chloride (-SO₂Cl) group is bulkier and less reactive in acylation compared to benzoyl chloride (-COCl). This compound is more suited for sulfonamide synthesis .

2-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

- Molecular Formula : C₇H₃BrClF₃O₂S

- Comparison : Positional isomerism (Br at 2-position vs. 4-position) affects electronic distribution and steric accessibility in substitution reactions .

Substituent-Modified Analogs

4-Bromo-3-fluorobenzenesulfonamide

- Molecular Formula: C₇H₆BrFNO₂S

- CAS : 70049-77-3 .

- Comparison : Replacement of -COCl with -SO₂NH₂ drastically reduces electrophilicity, shifting applications toward sulfa drugs or polymers.

4-Bromo-3-fluorobenzoic Acid

Biological Activity

4-Bromo-3-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H4BrClF3O

- Molecular Weight : 303.47 g/mol

- IUPAC Name : this compound

This compound features a benzoyl moiety substituted with both bromine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit potent antimicrobial properties. For instance, derivatives of trifluoromethyl-substituted compounds have shown significant activity against various bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 4-Chloro-3-methyl derivative | 1 | MRSA |

| Dichloro aniline derivatives | 0.5 | S. aureus |

The minimum inhibitory concentration (MIC) values indicate that halogenated compounds, particularly those with bromine and trifluoromethyl substitutions, can effectively inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. A related compound, 1-[3-(trifluoromethyl)benzyl]urea, demonstrated significant inhibition of cell proliferation in HeLa cell lines with an IC50 value of approximately 9.22 µM . This suggests that similar structural motifs may contribute to anticancer efficacy.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| BPU Study | HeLa | 9.22 |

| Doxorubicin Comparison | HCT-116 | 3.23 |

These findings indicate that compounds with trifluoromethyl substitutions can be effective in targeting cancer cells, warranting further investigation into their mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with halogen substitutions often interfere with key enzymatic pathways in microbial and cancer cells.

- Membrane Disruption : The lipophilic nature of trifluoromethyl groups may enhance the ability of these compounds to disrupt cellular membranes.

- Receptor Modulation : Some studies suggest that similar compounds act as modulators or ligands for specific receptors involved in metabolic and inflammatory processes .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Antimicrobial Efficacy : A study involving the synthesis and testing of various derivatives showed that certain halogenated benzoyl chlorides exhibited superior antimicrobial activity compared to their non-halogenated counterparts .

- Anticancer Properties : Research on related compounds indicated significant cytotoxicity against cancer cell lines, reinforcing the need for further exploration into their therapeutic potential .

Q & A

What are the common synthetic routes for preparing 4-bromo-3-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence purity?

Answer:

The synthesis typically involves halogenation and acylation steps. A feasible route starts with bromination of 3-(trifluoromethyl)benzoic acid using bromine in the presence of Lewis acids (e.g., FeBr₃), followed by conversion to the acyl chloride via thionyl chloride (SOCl₂) or oxalyl chloride. Reaction temperature and stoichiometry are critical: excess SOCl₂ (1.5–2.0 equiv) at 60–80°C ensures complete conversion, as evidenced by GC purity >98% . Side reactions, such as hydrolysis or over-bromination, can be mitigated by anhydrous conditions and controlled reagent addition. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 85–90°C at 10 mmHg) is recommended to isolate the product .

How can reaction conditions be optimized to enhance the yield of this compound in nucleophilic acyl substitutions?

Answer:

Optimization hinges on solvent choice, catalyst use, and temperature control. Polar aprotic solvents (e.g., dichloromethane or THF) stabilize the acyl chloride intermediate and improve electrophilicity. Catalytic DMAP (4-dimethylaminopyridine) accelerates amide or ester formation by activating the carbonyl group. For moisture-sensitive reactions, maintaining a nitrogen atmosphere and molecular sieves prevents hydrolysis . Kinetic studies suggest that electron-withdrawing groups (Br and CF₃) enhance electrophilicity, enabling reactions at lower temperatures (0–25°C) without compromising yield . Yield tracking via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) or HPLC (C18 column, acetonitrile/water gradient) ensures reproducibility .

What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

Fractional distillation is preferred for high-purity isolation due to the compound’s volatility (b.p. ~157°C ). For trace impurities (e.g., unreacted benzoic acid), silica gel chromatography with a hexane/ethyl acetate (9:1) eluent system achieves >99% purity . Recrystallization is less effective due to the compound’s liquid state at room temperature, but cold traps (−20°C) can solidify it for short-term storage . Purity validation via GC-MS (characteristic fragments at m/z 226 [M⁺] and 181 [M⁺−COCl]) confirms successful isolation .

How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?

Answer:

- ¹H NMR : Aromatic protons appear as a doublet (δ 8.2–8.4 ppm, J = 8 Hz) and a singlet (δ 8.6 ppm) due to deshielding by Br and CF₃ .

- ¹³C NMR : The carbonyl carbon resonates at δ 170–175 ppm, while CF₃ and Br substituents cause upfield shifts in adjacent carbons .

- IR : Strong C=O stretch at ~1770 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹ .

- MS : Molecular ion peak at m/z 283 (C₈H₃BrClF₃O⁺), with fragmentation peaks at m/z 267 (loss of Cl) and 181 (loss of Br and COCl) .

What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing Br and CF₃ groups activate the acyl chloride toward nucleophilic attack by lowering the LUMO energy. In Suzuki-Miyaura couplings, the chloride can act as a directing group, facilitating palladium-catalyzed aryl-aryl bond formation. Computational studies suggest that the CF₃ group increases electrophilicity by 15–20% compared to non-fluorinated analogs, accelerating reactions with amines or alcohols . Competing hydrolysis is minimized by using dry solvents and bases like triethylamine to scavenge HCl .

How should researchers address contradictions in reported physical properties (e.g., melting points, stability) of this compound?

Answer:

Discrepancies often arise from impurities or measurement conditions. For example, melting points may vary if the compound is hygroscopic (decomposes at 249–254°C when hydrated vs. stable under inert gas ). Cross-validate data using multiple techniques:

- DSC/TGA to assess thermal stability.

- Karl Fischer titration to quantify moisture content.

- XRD for crystalline vs. amorphous phase identification.

Consensus values from NIST or peer-reviewed journals should take precedence over vendor catalogs .

What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhaling corrosive vapors (TLV: 0.1 ppm ).

- Storage : Under nitrogen or argon at −20°C in amber glass to prevent photodegradation .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station .

How is this compound applied in medicinal chemistry or agrochemical research?

Answer:

Its acyl chloride group enables rapid derivatization into amides or esters for bioactive molecules. Examples include:

- Anticancer Agents : Coupling with aminoquinolines to target topoisomerases .

- Herbicides : Synthesis of sulfonamide derivatives with herbicidal activity against broadleaf weeds .

- PET Tracers : Radiolabeling via [¹⁸F]fluoride displacement for imaging studies .

Structure-activity relationship (SAR) studies leverage the Br and CF₃ groups to tune lipophilicity (LogP ~3.7) and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.